molecular formula C6H10N2O B11775235 (S)-2-(1H-Imidazol-1-yl)propan-1-ol

(S)-2-(1H-Imidazol-1-yl)propan-1-ol

Cat. No.: B11775235
M. Wt: 126.16 g/mol
InChI Key: ZEMKCDHZMTZUKJ-LURJTMIESA-N
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Description

(S)-2-(1H-Imidazol-1-yl)propan-1-ol is a chiral compound that features an imidazole ring attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1H-Imidazol-1-yl)propan-1-ol typically involves the reaction of an imidazole derivative with a chiral epoxide or a similar precursor. One common method includes the use of (S)-propylene oxide and imidazole under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1H-Imidazol-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of (S)-2-(1H-Imidazol-1-yl)propanone.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

(S)-2-(1H-Imidazol-1-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(1H-Imidazol-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, thereby modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1H-Imidazol-1-yl)propan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.

    2-(1H-Imidazol-1-yl)ethanol: A structurally similar compound with a shorter carbon chain.

    1-(1H-Imidazol-1-yl)propan-2-ol: An isomer with the hydroxyl group on a different carbon atom.

Uniqueness

(S)-2-(1H-Imidazol-1-yl)propan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. The presence of the imidazole ring also imparts distinct chemical reactivity and binding properties.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(2S)-2-imidazol-1-ylpropan-1-ol

InChI

InChI=1S/C6H10N2O/c1-6(4-9)8-3-2-7-5-8/h2-3,5-6,9H,4H2,1H3/t6-/m0/s1

InChI Key

ZEMKCDHZMTZUKJ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CO)N1C=CN=C1

Canonical SMILES

CC(CO)N1C=CN=C1

Origin of Product

United States

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